Cas no 81930-38-3 (2-acetyl-5-methylcyclohexane-1,3-dione)
2-acetyl-5-methylcyclohexane-1,3-dione Chemical and Physical Properties
Names and Identifiers
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- 1,3-CYCLOHEXANEDIONE, 2-ACETYL-5-METHYL-
- 2-acetyl-5-methylcyclohexane-1,3-dione
- RUOLGPCSCIUTDG-UHFFFAOYSA-N
- CS-0227444
- EN300-1125849
- 81930-38-3
- AKOS006294843
- SCHEMBL4264381
- DTXSID50512340
- 2-ACETYL-5-METHYL-1,3-CYCLOHEXANEDIONE
-
- MDL: MFCD06656222
- Inchi: 1S/C9H12O3/c1-5-3-7(11)9(6(2)10)8(12)4-5/h5,9H,3-4H2,1-2H3
- InChI Key: RUOLGPCSCIUTDG-UHFFFAOYSA-N
- SMILES: O=C1C(C(C)=O)C(CC(C)C1)=O
Computed Properties
- Exact Mass: 168.078644241Da
- Monoisotopic Mass: 168.078644241Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 224
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 51.2Ų
2-acetyl-5-methylcyclohexane-1,3-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1125849-0.05g |
2-acetyl-5-methylcyclohexane-1,3-dione |
81930-38-3 | 95% | 0.05g |
$528.0 | 2023-10-26 | |
| Enamine | EN300-1125849-0.1g |
2-acetyl-5-methylcyclohexane-1,3-dione |
81930-38-3 | 95% | 0.1g |
$553.0 | 2023-10-26 | |
| Enamine | EN300-1125849-0.25g |
2-acetyl-5-methylcyclohexane-1,3-dione |
81930-38-3 | 95% | 0.25g |
$579.0 | 2023-10-26 | |
| Enamine | EN300-1125849-0.5g |
2-acetyl-5-methylcyclohexane-1,3-dione |
81930-38-3 | 95% | 0.5g |
$603.0 | 2023-10-26 | |
| Enamine | EN300-1125849-1.0g |
2-acetyl-5-methylcyclohexane-1,3-dione |
81930-38-3 | 1g |
$884.0 | 2023-05-23 | ||
| Enamine | EN300-1125849-2.5g |
2-acetyl-5-methylcyclohexane-1,3-dione |
81930-38-3 | 95% | 2.5g |
$1230.0 | 2023-10-26 | |
| Enamine | EN300-1125849-5.0g |
2-acetyl-5-methylcyclohexane-1,3-dione |
81930-38-3 | 5g |
$2566.0 | 2023-05-23 | ||
| Enamine | EN300-1125849-10.0g |
2-acetyl-5-methylcyclohexane-1,3-dione |
81930-38-3 | 10g |
$3807.0 | 2023-05-23 | ||
| Enamine | EN300-1125849-1g |
2-acetyl-5-methylcyclohexane-1,3-dione |
81930-38-3 | 95% | 1g |
$628.0 | 2023-10-26 | |
| Enamine | EN300-1125849-5g |
2-acetyl-5-methylcyclohexane-1,3-dione |
81930-38-3 | 95% | 5g |
$1821.0 | 2023-10-26 |
2-acetyl-5-methylcyclohexane-1,3-dione Related Literature
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
Additional information on 2-acetyl-5-methylcyclohexane-1,3-dione
2-Acetyl-5-Methylcyclohexane-1,3-Dione (CAS No. 81930-38-3): A Comprehensive Overview
2-Acetyl-5-methylcyclohexane-1,3-dione, also known by its CAS registry number 81930-38-3, is a versatile organic compound with a unique structure that has garnered significant attention in various scientific and industrial domains. This compound belongs to the class of cyclic ketones, specifically a cyclohexane derivative with two ketone groups and an acetyl substituent. Its molecular formula is C₁₁H₁₄O₃, and it exhibits a molecular weight of approximately 194.24 g/mol. The compound's structure consists of a six-membered cyclohexane ring with two ketone groups at positions 1 and 3, an acetyl group at position 2, and a methyl group at position 5. This arrangement imparts the molecule with distinct chemical properties and reactivity.
The synthesis of 2-acetyl-5-methylcyclohexane-1,3-dione can be achieved through various methods, including condensation reactions and oxidation processes. One common approach involves the oxidation of suitable precursors, such as diols or alcohols, under controlled conditions to form the cyclic ketone structure. The presence of electron-withdrawing groups like ketones in the molecule enhances its reactivity towards nucleophilic attacks, making it a valuable intermediate in organic synthesis.
Recent studies have highlighted the potential applications of 2-acetyl-5-methylcyclohexane-1,3-dione in the field of materials science. Researchers have explored its use as a building block for constructing advanced materials, such as polymeric networks and coordination polymers. For instance, the compound's ability to form hydrogen bonds and engage in π–π interactions has been leveraged to create stimuli-responsive materials that exhibit reversible changes in their physical properties under external stimuli like temperature or pH.
In addition to its role in materials science, 2-acetyl-5-methylcyclohexane-1,3-dione has shown promise in medicinal chemistry. Its structural features make it an attractive candidate for drug design, particularly in the development of small molecule inhibitors targeting specific enzymes or receptors. Recent computational studies have demonstrated that the compound can act as a scaffold for designing molecules with potential anti-inflammatory or anti-cancer properties.
The physical properties of 2-acetyl-5-methylcyclohexane-1,3-dione are also worth noting. It is typically a crystalline solid with a melting point around 170–175°C and a boiling point exceeding 400°C under standard conditions. The compound is sparingly soluble in water but exhibits good solubility in organic solvents like dichloromethane and ethyl acetate. These properties make it suitable for use in various organic reactions where solubility and thermal stability are critical factors.
From an environmental perspective, understanding the degradation pathways of 2-acetyl-5-methylcyclohexane-1,3-dione is essential for assessing its potential impact on ecosystems. Recent research has focused on biodegradation studies under aerobic and anaerobic conditions, revealing that the compound can be metabolized by certain microbial communities through oxidative cleavage and ring-opening mechanisms. These findings underscore the importance of sustainable practices when handling such compounds to minimize their environmental footprint.
In conclusion, 2-acetyl-5-methylcyclohexane-1,3-dione (CAS No. 81930-38-3) is a multifaceted organic compound with applications spanning materials science, medicinal chemistry, and environmental studies. Its unique structure and reactivity continue to inspire innovative research directions, making it a valuable asset in both academic and industrial settings.
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